N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-21-14-6-8-16(9-7-14)23-12-17(20)19-10-11-22-15-4-2-13(18)3-5-15/h2-9H,10-12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDITJQXGIKIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCOC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form an intermediate, which is then reacted with 4-methoxyphenol and acetic anhydride under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure consistent quality. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations
Methoxy groups (as in the target and Compound 16 ) increase electron density, which may enhance binding to receptors requiring aromatic interactions. Chloro substituents (e.g., ) are common in antimicrobial agents, suggesting the target compound could share similar activity.
Synthetic Routes :
- The target compound’s synthesis likely follows routes similar to those in , involving nucleophilic substitution or amide coupling. For example, Compound 16 was synthesized via bromoacetylation followed by amine substitution.
Physicochemical Properties: The ethyl chain in the target compound may increase solubility in nonpolar environments compared to shorter-chain analogs like . Formyl groups (e.g., ) introduce reactivity for further derivatization, unlike the target’s stable methoxy/fluorine substituents.
The antimicrobial activity of acetamide derivatives (e.g., ) suggests the target could exhibit comparable effects.
Research Findings and Data
Pharmacological Potential
- Antimicrobial Activity: Analogous compounds like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide demonstrated antimicrobial properties, attributed to the amide moiety’s ability to disrupt microbial membranes .
- CNS Applications : Fluorine-containing acetamides (e.g., ) are explored for neuroprotective effects, aligning with the target’s structural features.
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound features a unique chemical structure characterized by:
- Fluorophenoxy group : Enhances lipophilicity and potential receptor interactions.
- Methoxyphenoxy group : May influence biological activity through various pathways.
The biological effects of this compound are believed to result from its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to observed pharmacological effects .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.
- Anticancer Activity : Studies suggest potential in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer lines .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase, with varying potencies observed among structural analogs .
Case Studies
- Anticancer Studies : In vitro studies showed that this compound significantly inhibited the growth of HepG2 hepatocellular carcinoma cells, with an IC50 value indicating substantial potency .
- Enzyme Inhibition : The compound was tested against α-glucosidase, showing competitive inhibition with an IC50 value of 48.7 µM, which highlights its potential as a therapeutic agent for diabetes management .
- Mechanistic Insights : Molecular docking studies revealed that the phenoxy groups contribute to π–π interactions with key residues in target proteins, enhancing binding affinity and specificity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Unique Features |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 48.7 | Fluorine and methoxy substitutions |
| 2-(4-chlorophenyl)-N-[2-(4-methoxyanilino)ethyl]acetamide | Antimicrobial | 26.0 | Aniline moiety enhances activity |
| N-[2-(4-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide | Anti-inflammatory | >750 | Enhanced activity due to fluorine |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide, and what reaction conditions optimize yield?
- The synthesis typically involves a multi-step process:
Nucleophilic substitution : Reacting 4-fluorophenol with 1,2-dibromoethane to form 2-(4-fluorophenoxy)ethyl bromide.
Amide coupling : Reacting the intermediate with 2-(4-methoxyphenoxy)acetic acid using coupling agents like EDCI/HOBt in dichloromethane.
- Key parameters include temperature control (0–25°C for coupling), inert atmosphere (N₂), and purification via column chromatography. Yield optimization requires stoichiometric balancing of reagents and avoiding hydrolysis of intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR spectroscopy : Identifies aromatic protons (δ 6.8–7.3 ppm for fluorophenyl/methoxyphenyl groups) and acetamide protons (δ 2.1–2.5 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 363.3).
- FT-IR : Confirms carbonyl (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups. Cross-referencing with PubChem data ensures accuracy .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to bioactive phenoxyacetamides.
- Antimicrobial screening : Use Kirby-Bauer disc diffusion against Gram-positive/negative bacteria.
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds. Initial data interpretation should compare results with structurally related compounds (e.g., anti-inflammatory analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Orthogonal validation : Replicate assays under standardized conditions (e.g., pH, temperature, solvent controls).
- SAR analysis : Compare substituent effects using analogs (e.g., replacing 4-fluorophenoxy with chlorophenyl groups) to isolate activity drivers.
- Meta-analysis : Cross-reference findings with databases like PubChem or ChEMBL to identify outliers or methodological biases .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug modification : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to enhance membrane permeability.
- Formulation optimization : Use nanoemulsions or liposomal encapsulation to improve solubility in aqueous media.
- Pharmacokinetic profiling : Conduct ADME studies in rodent models to track absorption/distribution, adjusting dosing regimens based on half-life data .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonding (e.g., -OCH₃ → -OH substitutions).
- QSAR modeling : Train models on bioactivity datasets to predict IC₅₀ values for novel analogs.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify high-affinity candidates .
Methodological Considerations
Q. What experimental controls are essential when evaluating this compound’s anti-inflammatory activity?
- Positive controls : Use indomethacin or celecoxib in COX inhibition assays.
- Solvent controls : Account for DMSO/ethanol effects on cell viability.
- Dose-response curves : Establish EC₅₀ values across 3–5 log units to ensure reproducibility. Data should be normalized to vehicle-treated groups .
Q. How should researchers address low synthetic yields during scale-up?
- Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., bromination).
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are unstable.
- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis derivatives) and adjust protecting groups (e.g., tert-butyl esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
